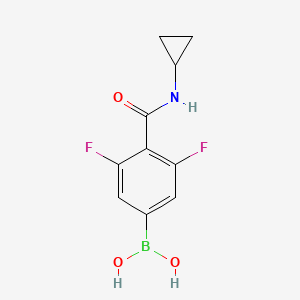
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropylcarbamoyl and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce new functional groups, leading to a diverse array of derivatives .
科学研究应用
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid has several scientific research applications, including:
作用机制
The mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the presence of the cyclopropylcarbamoyl and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group, lacking the cyclopropylcarbamoyl and difluoro substitutions.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the cyclopropylcarbamoyl group, offering different reactivity and applications.
Cyclopropylboronic acid: Features a cyclopropyl group attached directly to the boronic acid, without the phenyl ring or difluoro substitutions.
Uniqueness
The uniqueness of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropylcarbamoyl group can enhance the compound’s stability and binding affinity, while the difluoro substitutions can influence its electronic properties and reactivity in various chemical reactions .
生物活性
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is a synthetic compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C10H10BF2NO3
- Molecular Weight : 239.01 g/mol
- CAS Number : Not available
- Purity : 97%
Boronic acids interact with various biological molecules, particularly proteins and enzymes. They can form reversible covalent bonds with diols, which allows them to modulate the activity of proteins involved in critical biological processes. The specific mechanism by which this compound exerts its biological effects is still under investigation, but it is hypothesized to involve interactions with enzymes such as proteases and kinases.
Anticancer Properties
Recent studies have indicated that boronic acids possess anticancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells. For instance, a study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through modulation of cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 10 | Proteasome inhibition |
| A549 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a significant role in tumor invasion and metastasis.
Case Studies
- Study on MMP Inhibition : In vitro experiments demonstrated that this compound inhibited MMP-2 and MMP-9 activities in cancer cell lines. This inhibition correlated with reduced invasiveness of these cells in Matrigel assays, suggesting its potential as an anti-metastatic agent.
- In Vivo Efficacy : An animal model study showed that treatment with this boronic acid derivative resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis in treated tumors.
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies indicate that the compound has a high binding affinity for insulin and other key metabolic enzymes, suggesting potential applications in metabolic disorders such as diabetes.
Toxicity Assessment
Toxicological evaluations have shown that the compound exhibits low toxicity profiles in standard assays. The LD50 values indicate that it is relatively safe at therapeutic concentrations, making it a candidate for further development.
属性
分子式 |
C10H10BF2NO3 |
|---|---|
分子量 |
241.00 g/mol |
IUPAC 名称 |
[4-(cyclopropylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C10H10BF2NO3/c12-7-3-5(11(16)17)4-8(13)9(7)10(15)14-6-1-2-6/h3-4,6,16-17H,1-2H2,(H,14,15) |
InChI 键 |
IMMFRDFYMGZGRO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CC2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















